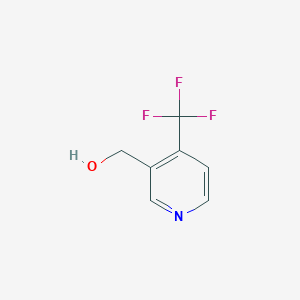

(4-(Trifluormethyl)pyridin-3-yl)methanol

Übersicht

Beschreibung

“(4-(Trifluoromethyl)pyridin-3-yl)methanol” is a chemical compound with the molecular formula C7H6F3NO . It is used in the synthesis of human 11β-hydroxysteroid dehydrogenase type 1 .

Synthesis Analysis

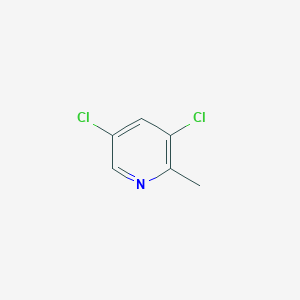

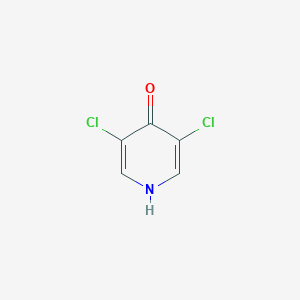

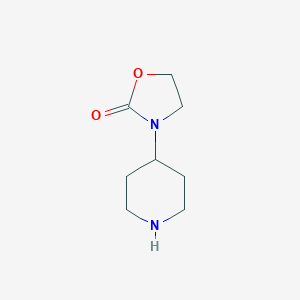

The synthesis of trifluoromethylpyridines, such as “(4-(Trifluoromethyl)pyridin-3-yl)methanol”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine or the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

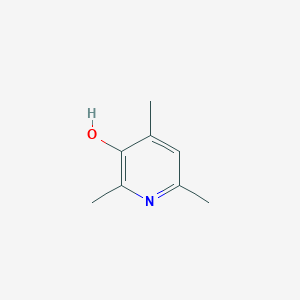

The molecular structure of “(4-(Trifluoromethyl)pyridin-3-yl)methanol” consists of a pyridine ring with a trifluoromethyl group at the 4-position and a methanol group at the 3-position .Chemical Reactions Analysis

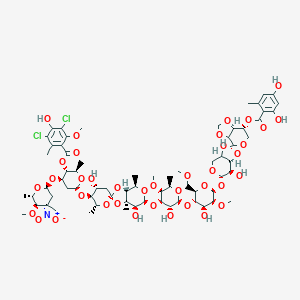

Trifluoromethylpyridines, including “(4-(Trifluoromethyl)pyridin-3-yl)methanol”, are used in various chemical reactions. They are key structural motifs in active agrochemical and pharmaceutical ingredients . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis

“(4-(Trifluoromethyl)pyridin-3-yl)methanol” is a colorless or white to off-white liquid or solid . Its molecular weight is 177.13 .Wissenschaftliche Forschungsanwendungen

Pflanzenschutzmittel: Pflanzenschutz

(4-(Trifluormethyl)pyridin-3-yl)methanol: Derivate werden in der Pflanzenschutzmittelindustrie zur Schädlingsbekämpfung weit verbreitet eingesetzt. Die Trifluormethylgruppe verstärkt die biologische Aktivität von Pestiziden und macht sie wirksamer gegen Schädlinge . Beispielsweise wurden Derivate dieser Verbindung zur Entwicklung neuartiger Herbizide eingesetzt, die gezielt Unkraut bekämpfen, ohne die Nutzpflanzen zu beeinträchtigen.

Pharmazeutische Industrie: Pharmazeutische Chemie

In der pharmazeutischen Chemie ist bekannt, dass die Trifluormethylgruppe die pharmakokinetischen Eigenschaften von Medikamenten verbessert. Diese Verbindung dient als Vorläufer bei der Synthese von Arzneimitteln, die eine antivirale und antitumorale Wirkung zeigen . Seine Derivate werden auf ihr Potenzial zur Behandlung einer Vielzahl von Krankheiten untersucht, darunter Krebs und Virusinfektionen.

Veterinärmedizin: Tiergesundheit

Ähnlich wie in der Humanmedizin wird This compound auch in der Veterinärmedizin eingesetzt. Es trägt zur Entwicklung von Veterinärmedikamenten bei, die zur Behandlung von Krankheiten bei Tieren beitragen und deren Gesundheit und Produktivität gewährleisten .

Materialwissenschaft: Fluorierte Verbindungen

Die einzigartigen physikalisch-chemischen Eigenschaften, die durch die Fluoratome vermittelt werden, machen diese Verbindung wertvoll in der Materialwissenschaft. Es wird bei der Synthese von fluorierten Materialien verwendet, die Anwendungen in der Elektronik, Beschichtung und anderen fortschrittlichen Materialien haben .

Chemische Synthese: Zwischenprodukt

Diese Verbindung dient als Zwischenprodukt in verschiedenen chemischen Synthesen. Ihre Fähigkeit, die Trifluormethylgruppe in andere Moleküle einzubringen, macht sie zu einem wertvollen Baustein in der organischen Chemie .

Umweltwissenschaften: Grüne Chemie

Die Trifluormethylgruppe ist entscheidend für die Entwicklung umweltfreundlicher Chemikalien. Forscher untersuchen den Einsatz von This compound-Derivaten in Anwendungen der grünen Chemie, um die Umweltbelastung chemischer Prozesse zu reduzieren .

Analytische Chemie: Reagenzien

In der analytischen Chemie werden Derivate dieser Verbindung als Reagenzien in verschiedenen analytischen Techniken eingesetzt. Sie helfen beim Nachweis und der Quantifizierung anderer Substanzen und spielen eine wichtige Rolle in der Qualitätskontrolle und Forschung .

Biotechnologie: Forschungswerkzeuge

Schließlich wird diese Verbindung in der Biotechnologie zur Entwicklung von Forschungswerkzeugen eingesetzt. Es kann verwendet werden, um biologische Moleküle zu modifizieren, was die Untersuchung ihrer Funktion und Interaktionen in biologischen Systemen unterstützt .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[4-(trifluoromethyl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)6-1-2-11-3-5(6)4-12/h1-3,12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRWBLLHQHAGBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596430 | |

| Record name | [4-(Trifluoromethyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

198401-76-2 | |

| Record name | [4-(Trifluoromethyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

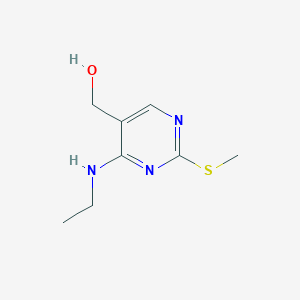

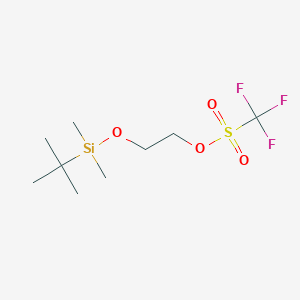

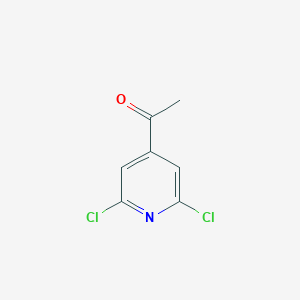

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

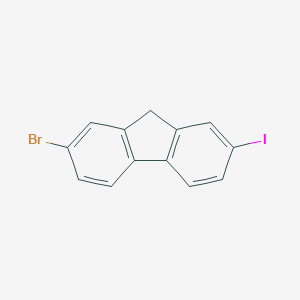

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Propanol, 3-[(chloromethyl)dimethylsilyl]-](/img/structure/B180322.png)

![1,4-Diazabicyclo[2.2.2]octane-d12](/img/structure/B180356.png)